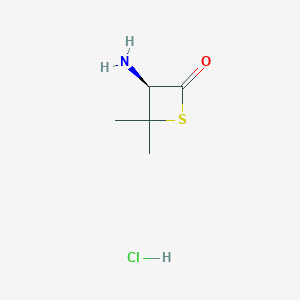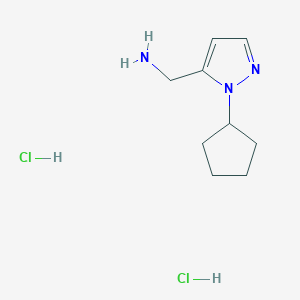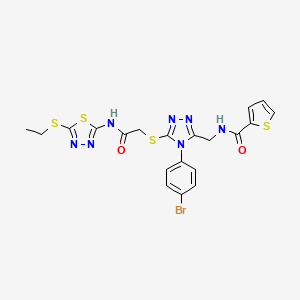![molecular formula C15H16O3 B2405856 2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 58926-60-6](/img/structure/B2405856.png)
2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the linear formula C15H16O3 . It has a molecular weight of 244.293 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H16O3 . It has a molecular weight of 244.293 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound has a molecular weight of 244.293 and a linear formula of C15H16O3 .Scientific Research Applications
Pharmacological Properties
- Research has demonstrated that certain compounds derived from 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, including those with modifications similar to 2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, show promising pharmacological effects. For instance, a study reported that 2-chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibits low toxicity and acts as a stimulant for the central and peripheral nervous systems, with potential neuroleptic and tranquilizing activities (Garazd, Panteleimonova, Garazd, & Khilya, 2002).
Fluorescence and Metal Interaction
- The fluorescence properties of certain 7,8,9,10-tetrahydrobenzo[c]chromen-6-one derivatives have been explored. One study found that a molecule, closely related to the compound , exhibited fluorescence enhancement in the presence of metals. This suggests potential applications in fluorescence probes, particularly in analytical and environmental chemistry (Gülcan et al., 2022).
Chemical Synthesis and Modification
- The compound's derivatives have been synthesized and studied for various applications. A reaction involving ethyl acetoacetate and 2'-hydroxychalcones, closely related to the structure of this compound, yielded functionalized 6H-benzo[c]chromen-6-ones. This reaction is significant for the synthesis of novel compounds with potential applications in chemistry (Masesane & Mazimba, 2014).
Potential Applications in Alzheimer's Treatment
- Studies on hydroxylated 6H-benzo[c]chromen-6-one derivatives, akin to the compound , have revealed their role as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes targeted in Alzheimer's Disease treatment. Derivatives of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one showed comparable activity to established Alzheimer's medications in both in vitro and in vivo studies (Gulcan et al., 2014).
Selective Fluorescent Sensors for Metals
- The compound and its analogs have been identified as selective fluorescent sensors for metals, particularly Iron (III). These findings have implications for the development of novel agents for the detection of specific metals in various scientific and technological fields. Fluorescence cellular imaging studies have also highlighted their potential in neuroblastoma and glioblastoma cells (Shukur et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-ethyl-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-2-9-7-12-10-5-3-4-6-11(10)15(17)18-14(12)8-13(9)16/h7-8,16H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRCJDZFIIRZIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)
![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)






![8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405789.png)
![methyl N-[(3-methylbutyl)carbamoyl]glycinate](/img/structure/B2405791.png)
![N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B2405794.png)
